1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWDUGKJAHJRAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379898 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40899-93-2 | |
| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate
The most widely reported method involves hydrolysis of the corresponding methyl ester.
Reaction Conditions and Procedure
Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (473 mg, 1.5 mmol) is refluxed in a tetrahydrofuran/methanol/water (5:5:1) solvent system with lithium hydroxide monohydrate (441 mg, 10.5 mmol) for 5 hours. Acidification with HCl followed by extraction with ethyl acetate and recrystallization yields 295 mg (62%) of the title compound as a white solid.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Methyl ester (CAS: 60376-48-9) |
| Base | LiOH·H₂O |
| Solvent System | THF/MeOH/H₂O (5:5:1) |
| Temperature | Reflux |
| Time | 5 hours |
| Yield | 62% |
| Purity | >95% (by recrystallization) |
This method leverages mild basic conditions to avoid decarboxylation, a common side reaction in indole carboxylic acid synthesis.
Direct Sulfonylation of Indole-2-carboxylic Acid
An alternative route involves direct sulfonylation of indole-2-carboxylic acid.
Sulfonylation Protocol
Indole-2-carboxylic acid reacts with benzenesulfonyl chloride in pyridine or triethylamine at 0°C to room temperature. The reaction typically proceeds in dichloromethane (DCM), with the base neutralizing HCl generated during sulfonylation.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Indole-2-carboxylic acid |
| Sulfonylation Agent | Benzenesulfonyl chloride |
| Base | Pyridine or Et₃N |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Time | 16–24 hours |
| Yield | 70–85% (estimated) |
While this method is conceptually straightforward, competing N1 vs. C2 sulfonylation can occur, necessitating careful stoichiometric control.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Large-scale synthesis often employs continuous flow reactors to enhance efficiency. Key parameters include:
Emerging Methodologies
Recent advances include enzymatic hydrolysis of esters using lipases, though yields remain suboptimal (≤50%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine), alkyl halides, and acyl chlorides are commonly used.
Nucleophilic Substitution: Strong nucleophiles like sodium amide or sodium hydride are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indole derivatives, while nucleophilic substitution can result in the replacement of the phenylsulfonyl group with other functional groups.
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Cannabinoid Modulation : Research indicates that certain derivatives of indole-2-carboxylic acids can act as allosteric modulators of cannabinoid receptors. This modulation may be beneficial for treating disorders such as metabolic syndrome, type-2 diabetes, and cardiovascular diseases .
- Antimicrobial Activity : Compounds similar to 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid have shown promise as antibacterial and antifungal agents. The sulfonyl group enhances the compound's bioactivity against various pathogens .
- Cancer Therapy : The ability of this compound to selectively inhibit proteins like Mcl-1 suggests its role in cancer treatment, particularly in targeting apoptosis-resistant cancer cells. The binding selectivity was confirmed through fluorescence polarization assays .
Cannabinoid Receptor Modulation
A patent describes the use of this compound derivatives to inhibit cannabinoid receptor signaling. These compounds were shown to ameliorate conditions associated with metabolic syndrome and obesity by modulating receptor activity in vivo and in vitro .
Antimicrobial Efficacy
A study reported the synthesis of various phenylsulfone derivatives derived from indole structures, which displayed significant activity against both bacterial and fungal strains. These findings support the potential use of such compounds in developing new antimicrobial therapies .
Cancer Selectivity
In a fragment-based design study, derivatives of this compound were evaluated for their selectivity towards Mcl-1 protein. The results indicated a promising selectivity ratio, with implications for targeted cancer therapies that require the inhibition of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse range of activities .
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)-2-indoleboronic acid
- 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid
- 1-(Phenylsulfonyl)-1H-indole-5-carboxylic acid
Comparison: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, the 2-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 3-carboxylic acid or 5-carboxylic acid derivatives .
Biological Activity
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an indole ring, a phenylsulfonyl group, and a carboxylic acid moiety, has been studied for its interactions with various biological targets, particularly in the context of antiviral activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 315.3 g/mol. The compound's structure allows for diverse chemical modifications, which can enhance its biological activities.
Biological Activity Overview
Research indicates that indole derivatives, including this compound, exhibit significant biological activities, particularly as potential antiviral agents. The compound has been primarily evaluated for its efficacy against HIV-1 integrase, an essential enzyme for viral replication.
Key Findings
- HIV-1 Integrase Inhibition : Studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. For instance, one derivative demonstrated an IC50 value of 3.11 μM, indicating substantial inhibitory potency against the enzyme .
- Metal Chelation : The indole nucleus of these compounds has been observed to chelate with magnesium ions within the active site of integrase, which is crucial for its enzymatic function .
- Structural Optimization : Further optimization of the indole scaffold led to compounds with improved inhibitory effects. For example, a derivative with a long-chain substituent at the C3 position exhibited an IC50 value as low as 0.13 μM .
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique aspects of this compound among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | Chlorine substitution on the indole ring | Exhibits potent antiviral activity against HIV-1 |
| Indole-2-carboxylic acid | Lacks sulfonyl and hydrazide groups | Simpler structure; used primarily as a precursor |
| 1-(Sulfonyl)indole derivatives | Varying sulfonyl substituents | Diverse biological activities depending on substituents |
This table illustrates how the specific combination of functional groups in this compound enhances its potential applications in drug development.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the indole-2-carboxylic acid framework:
- Synthesis and Evaluation : A series of indole derivatives were synthesized and evaluated for their biological activity against HIV-1 integrase. The introduction of halogenated groups at specific positions significantly improved their inhibitory effects .
- Mechanistic Insights : Binding mode analyses revealed that π–π stacking interactions between the indole core and viral DNA are crucial for enhancing antiviral activity. These interactions are facilitated by structural modifications that increase hydrophobic interactions within the active site .
Q & A
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
